Spiro[2.4]hept-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
78578-84-4 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
spiro[2.4]hept-1-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7(3-1)5-6-7/h5-6H,1-4H2 |
InChI Key |
KYSZFXOVOHPNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 2.4 Hept 1 Ene and Its Derivatives
Strategies for Constructing the Spiro[2.4]hept-1-ene Core
The unique spirocyclic structure of this compound, featuring a cyclopropane (B1198618) ring fused to a cyclopentene (B43876) ring at a single carbon atom, presents distinct synthetic challenges. Chemists have devised several elegant strategies to assemble this framework, primarily categorized into cyclopropanation reactions and intramolecular cyclization pathways.
Cyclopropanation Reactions for this compound Scaffolds
Cyclopropanation, the formation of a cyclopropane ring, stands as a direct and powerful method for synthesizing this compound. This typically involves the reaction of a cyclopentadiene-derived substrate with a carbene or carbenoid species.
The reaction of cyclopentadiene (B3395910) or its derivatives with diazo compounds, such as diazomethane (B1218177), in the presence of a transition metal catalyst is a well-established route to this compound and its analogues. researchgate.netacs.org Catalysts based on copper and palladium are commonly employed to facilitate the decomposition of the diazo compound and the subsequent carbene transfer to the double bond of the cyclopentadiene ring. researchgate.netresearchgate.net
The choice of catalyst can influence the efficiency and product distribution. For instance, palladium catalysts have been shown to be effective in the cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane, leading to both mono- and dicyclopropanated products. researchgate.netresearchgate.net Gold catalysts have also emerged as powerful tools for carbene transfer reactions from diazo compounds. acs.org
Table 1: Catalytic Cyclopropanation of Spiro[2.4]hepta-4,6-diene with Diazomethane researchgate.net
| Catalyst System | Products |
| Copper Compounds | Spiro[bicyclo[3.1.0]hex-3-ene-2,1'-cyclopropane] and Spiro[cyclopropane-1,5'-tricyclo[4.1.0.02,4]heptane] |
| Palladium Compounds | Spiro[bicyclo[3.1.0]hex-3-ene-2,1'-cyclopropane] and Spiro[cyclopropane-1,5'-tricyclo[4.1.0.02,4]heptane] |
This table summarizes the products obtained from the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane using different catalyst systems.
Carbenoids, metal-bound carbene-like species, offer a more controlled and often stereoselective approach to cyclopropanation compared to free carbenes. The Simmons-Smith reaction, which typically utilizes a zinc-copper couple and diiodomethane, is a classic example of a carbenoid-based cyclopropanation. While broadly applicable, its use in the direct synthesis of the parent this compound from cyclopentadiene can be complicated by the reactivity of the diene.
Alternative methods for generating carbenoids involve the use of organolithium reagents with gem-dihalides. These carbenoids can then react with suitable cyclopentadienyl (B1206354) substrates to afford the desired spirocyclic system. The reactivity and selectivity of these reactions are highly dependent on the specific reagents and reaction conditions employed.
Catalytic Cyclopropanation with Diazo Compounds (e.g., Diazomethane)
Intramolecular Cyclization Pathways
Intramolecular cyclization strategies provide an alternative and often highly efficient means of constructing the this compound core. These methods rely on the formation of a new carbon-carbon bond within a suitably functionalized acyclic or monocyclic precursor.
A common and effective intramolecular approach involves the base-mediated elimination of a hydrogen halide from a β-haloethylcyclopentadiene precursor. In this method, a strong base, such as an organolithium reagent or a hindered alkoxide, is used to abstract a proton from the cyclopentadienyl ring. The resulting cyclopentadienyl anion then undergoes an intramolecular nucleophilic substitution, displacing the halide on the ethyl side chain to form the spiro-fused cyclopropane ring.
For example, treatment of a β-bromoethyl derivative of a cyclopentadiene with a strong base can lead to the formation of the spiro[2.4]hepta-4,6-diene structure with high selectivity. The synthesis of the haloethyl precursor itself can be achieved through methods like the alkylation of cyclopentadiene with 1,2-dihaloethanes, often facilitated by a phase-transfer catalyst or a suitable base. heia-fr.ch
Fulvenes, with their exocyclic double bond, serve as versatile intermediates for the synthesis of substituted this compound derivatives. cdnsciencepub.comcdnsciencepub.comcalstate.edu The strategy involves the nucleophilic addition of a reagent to the exocyclic double bond of the fulvene (B1219640). This addition generates a substituted cyclopentadienyl anion in situ. cdnsciencepub.comcdnsciencepub.com
This newly formed anion can then undergo an intramolecular cyclization if the added nucleophile contains a suitable leaving group. For instance, the reaction of an epoxy-fulvene with various nucleophiles leads to the formation of spiro[2.4]hepta-4,6-diene synthons. cdnsciencepub.comcdnsciencepub.com The nucleophile attacks the exocyclic carbon of the fulvene, and the resulting intermediate cyclizes to form the spiro compound. cdnsciencepub.comcdnsciencepub.com The nature of the substituent on the fulvene can significantly influence the outcome of the reaction. calstate.edu
Base-Mediated Intramolecular Eliminations from Haloethyl Precursors
Transition Metal-Catalyzed Cycloadditions
Transition metal catalysis provides a powerful tool for the construction of complex cyclic systems. In the context of spiro[2.4]heptane scaffolds, rhodium-catalyzed reactions have emerged as a notable strategy.
A significant advancement in the synthesis of five-membered carbocycles involves the rhodium-catalyzed [4+1] cycloaddition of cyclopropyl-capped dienes, also known as allylidenecyclopropanes, with carbon monoxide. nih.govpku.edu.cn This reaction provides an efficient route to spiro[2.4]hept-6-en-4-one derivatives. nih.govpku.edu.cn Interestingly, this transformation is not successful with common dienes under the same catalytic conditions, highlighting the unique reactivity of the cyclopropyl-capped substrates. nih.govpku.edu.cn
The success of this reaction is attributed to the inherent ring strain of the cyclopropyl (B3062369) group. nih.govresearcher.life Quantum chemical calculations have revealed that the oxidative cyclization step in the catalytic cycle is both kinetically and thermodynamically favored due to the release of this angular strain. nih.govresearcher.life This strain release facilitates the subsequent steps of the catalytic cycle, including CO coordination, insertion, and reductive elimination, ultimately leading to the desired spirocyclic product. nih.govresearcher.life The resulting spiro[2.4]hept-6-en-4-ones are valuable intermediates that can be further transformed into more complex molecules by leveraging the reactivity of the cyclopropyl and carbonyl functionalities. nih.govpku.edu.cn
A related strain-release controlled [4+2+1] reaction of cyclopropyl-capped diene-ynes or diene-enes with carbon monoxide, also catalyzed by rhodium, has been developed for the synthesis of 5/7 bicyclic systems containing a spiro-cyclopropyl group. chemrxiv.org
Table 1: Rhodium-Catalyzed [4+1] Cycloaddition of Cyclopropyl-Capped Dienes
| Substrate | Catalyst | Reagent | Product | Key Feature |
|---|
Wittig-Type Methodologies for Double Bond Introduction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. numberanalytics.commnstate.edu This methodology offers a high degree of control over the location of the newly formed double bond, which is a distinct advantage over elimination reactions that can often lead to mixtures of isomers. mnstate.edulibretexts.org
The reaction proceeds through the initial formation of a phosphorus ylide, typically by deprotonating a phosphonium (B103445) salt with a strong base. numberanalytics.comlibretexts.org This ylide then acts as a nucleophile, attacking an aldehyde or ketone to form a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. numberanalytics.comlibretexts.org The decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide byproduct. numberanalytics.com While not directly applied to the synthesis of the parent this compound in the provided context, the Wittig reaction represents a fundamental and versatile strategy for introducing the endocyclic double bond in related spirocyclic systems starting from a corresponding spirocyclic ketone.
Continuous Flow Synthesis Approaches for Spiro[2.4]hepta-4,6-diene
Continuous flow chemistry has gained prominence as a safe and efficient alternative to traditional batch processes, particularly for highly exothermic or hazardous reactions. heia-fr.ch The synthesis of spiro[2.4]hepta-4,6-diene, a key intermediate for certain active pharmaceutical ingredients, has been successfully translated from a semi-batch process to a continuous flow system. heia-fr.chacs.org
This was achieved through the phase-transfer-catalyzed bis-alkylation of cyclopentadiene with 1,2-dichloroethane. heia-fr.chfigshare.com The process utilizes a 30% sodium hydroxide (B78521) solution as the base and involves careful optimization of reaction temperature and residence time. heia-fr.chfigshare.com A critical aspect of this continuous process is the efficient mixing of the organic and aqueous phases, which was accomplished using a custom-made "PTFE Raschig ring static mixer". heia-fr.chfigshare.com The optimized flow setup, incorporating two of these mixers and a three-stage temperature profile (25 °C, 40 °C, and 60 °C), allows for the safe and high-yielding synthesis of spiro[2.4]hepta-4,6-diene. heia-fr.ch This continuous approach achieves a 95% yield with a productivity of 15 g/h. heia-fr.chacs.orgfigshare.com
Table 2: Continuous Flow Synthesis of Spiro[2.4]hepta-4,6-diene
| Reactants | Catalyst System | Key Process Feature | Yield | Productivity |
|---|
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications, such as improving hydrophilicity or introducing functional handles for further chemical modification.
To enhance the utility of spiroalkenes in biological applications, hydrophilic analogues have been designed and synthesized. nih.gov Specifically, azathis compound has been developed as a more water-soluble and reactive dipolarophile for photoinduced tetrazole-alkene cycloaddition reactions compared to its carbocyclic counterpart. nih.govresearchgate.net The introduction of a nitrogen atom into the spirocyclic framework increases the polarity of the molecule. nih.gov These azaspiroalkenes have proven to be robust bioorthogonal reporters. nih.gov The synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes has also been achieved through the photolysis or thermolysis of 6-azidofulvenes. nih.gov
The cyclopentadiene ring in spiro[2.4]hepta-4,6-diene is susceptible to functionalization, allowing for the introduction of various substituent groups. The Diels-Alder reaction, a powerful tool in organic synthesis, has been utilized with spiro[2.4]hepta-4,6-diene. For instance, its cycloaddition with tropone (B1200060) has been reported. acs.org While spiro[2.4]hepta-4,6-diene itself does not readily dimerize at room temperature, functionalized cyclopentadienes can undergo cycloaddition reactions, indicating the diene system's reactivity. nih.gov The synthesis of polysubstituted spiropentanes has been developed via carbometalation of disubstituted cyclopropenes, a strategy that could potentially be adapted for the functionalization of spiro[2.4]heptene systems. acs.org
Derivatization for Polyoxygenated and Spiro Tricyclic Compounds
The unique structural framework of spiro[2.4]heptadiene derivatives serves as a valuable platform for the synthesis of complex polyoxygenated and spiro tricyclic compounds. A key strategy involves leveraging the diene system in a Diels-Alder reaction to build molecular complexity in a stereocontrolled manner.
Research has demonstrated the synthesis of spiro tricyclic systems through the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol and its derivatives. thieme-connect.com The synthesis begins with the creation of the spiro[2.4]hepta-4,6-dien-1-ylmethanol starting material. This alcohol and its derivatives can then undergo a [4+2] cycloaddition with various dienophiles, such as maleic anhydride (B1165640). thieme-connect.com
The Diels-Alder reaction of these spirodienes proceeds with notable stereoselectivity. The reaction between spiro[2.4]hepta-4,6-dien-1-ylmethanol and maleic anhydride yields the corresponding tricyclic adducts. The stereochemistry of these adducts has been confirmed through methods including X-ray crystal structure determination of key intermediates like tosylate derivatives. thieme-connect.com
Further transformations of these Diels-Alder adducts can lead to a variety of polyoxygenated compounds. For instance, the solvolysis of tosylate derivatives of these adducts can induce rearrangements and further functionalization, providing access to complex molecular architectures. thieme-connect.com The reactivity of the tosylate of spiro[2.4]hepta-4,6-dien-1-ylmethanol, when refluxed with lithium carbonate in an aqueous THF solution, yields bicyclo[3.3.0]octa-1,3-dien-4-ol, demonstrating a skeletal rearrangement. thieme-connect.com
Table 1: Diels-Alder Adducts from Spiro[2.4]hepta-4,6-diene Derivatives This table summarizes the synthesis of tricyclic compounds via Diels-Alder reaction.
| Spirodiene Reactant | Dienophile | Resulting Adduct |
|---|---|---|
| Spiro[2.4]hepta-4,6-dien-1-ylmethanol | Maleic Anhydride | syn-Isomer Adduct |
| 1-(Acetoxymethyl)spiro[2.4]hepta-4,6-diene | Maleic Anhydride | syn-Isomer Adduct |
| 1-(Tosyloxymethyl)spiro[2.4]hepta-4,6-diene | Maleic Anhydride | syn-Isomer Adduct |
Synthesis of Spiro[2.4]heptane-based Nucleosides and Related Carbocycles
The spiro[2.4]heptane scaffold has been incorporated into nucleoside analogues to create novel carbocyclic nucleosides with potential antiviral properties. These analogues are of significant interest because the replacement of the furanose ring of natural nucleosides with a carbocycle can enhance metabolic stability. sciensage.info
A notable example is the synthesis of an analogue of entecavir, a potent anti-hepatitis B virus (HBV) drug, where the cyclopentane (B165970) core is replaced by a spiro[2.4]heptane structure. thieme-connect.comdntb.gov.ua The synthesis is a multi-step process that begins with a radical-mediated 5-exo-dig cyclization to form a key exo-methylenecyclopentane intermediate. dntb.gov.ua This is followed by a Simmons-Smith cyclopropanation to construct the spiro[2.4]heptane core. dntb.gov.uaheia-fr.ch The final steps involve the coupling of the spirocyclic core with a purine (B94841) base (like 2-amino-6-chloropurine) via a Mitsunobu-type glycosylation, followed by deoxygenation and deprotection steps to yield the target nucleoside analogue. thieme-connect.comdntb.gov.ua This synthetic route efficiently furnishes the desired spiro[2.4]heptane-based guanine (B1146940) carbocyclic nucleoside, which has demonstrated moderate anti-HBV activity with an EC50 value of 0.12 ± 0.02 µM and no significant cytotoxicity. thieme-connect.comdntb.gov.ua
Similarly, spiro-carbocyclic adenosine (B11128) analogues have been synthesized and evaluated for activity against the hepatitis C virus (HCV). An efficient synthesis of a 6-exocyclic methylene (B1212753) carbocyclic intermediate was developed, which then underwent a Simmons-Smith cyclopropanation. heia-fr.ch This created a novel class of spiro-carbocyclic nucleoside analogs. The resulting adenosine analogue demonstrated significant anti-HCV activity, with EC50 values of 0.273 and 0.368 μM in genotypes 1A and 1B, respectively. heia-fr.ch
Table 2: Antiviral Activity of Spiro[2.4]heptane Nucleoside Analogues This table presents the biological activity of synthesized spiro[2.4]heptane-based nucleosides.
| Compound | Target Virus | EC50 Value |
|---|---|---|
| Spiro[2.4]heptane Guanine Analogue | Hepatitis B Virus (HBV) | 0.12 ± 0.02 µM |
| Spiro[2.4]heptane Adenosine Analogue (Genotype 1A) | Hepatitis C Virus (HCV) | 0.273 µM |
| Spiro[2.4]heptane Adenosine Analogue (Genotype 1B) | Hepatitis C Virus (HCV) | 0.368 µM |
Stereoselective Synthesis of Spiro[2.4]hept-6-en-4-one Derivatives
The stereoselective synthesis of derivatives of spiro[2.4]hept-6-en-4-one has been achieved, yielding novel spiro-fused heterocyclic compounds. One specific example is the synthesis of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. mdpi.com This compound features a cyclopropane ring fused to an isoxazol-5-one, which represents the spiro[2.4]hept-6-en-4-one core structure.
The synthesis was accomplished via a double methylene transfer from diazomethane to a 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one precursor. mdpi.com The reaction proceeds with the addition of an excess of diazomethane solution in diethyl ether to the starting benzylideneisoxazol-5-one. mdpi.com This method results in the formation of the desired spiro compound as a single (1RS,3SR)-diastereomer in a 34% yield after purification. mdpi.com
The structure and, crucially, the stereochemistry of the product were unequivocally established using 1H, 13C, and 2D NMR spectroscopy, high-resolution mass spectrometry, and confirmed by single-crystal X-ray diffraction analysis. mdpi.com The X-ray data revealed that in the cyclopropane ring, the benzyl (B1604629) substituent is oriented in a trans position relative to the phenyl substituent of the isoxazolone ring, confirming the stereoselectivity of the synthesis. mdpi.com
Table 3: Synthesis of a Spiro[2.4]hept-6-en-4-one Derivative This table details the components and outcome of the stereoselective synthesis.
| Starting Material | Reagent | Product | Yield | Stereochemistry |
|---|---|---|---|---|
| 4-(4-Methylbenzylidene)-3-phenylisoxazol-5-one | Diazomethane (CH₂N₂) | (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one | 34% | (1RS,3SR) |
Synthesis of Spiro-Fused Isoxazolones
Spiro-fused isoxazolones represent a class of heterocyclic compounds with significant potential in medicinal chemistry. A key synthetic strategy for their formation is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes that possess an exocyclic double bond. acs.org This methodology allows for the regioselective construction of the spiro-isoxazoline ring system.
A highly efficient, multigram-scale synthesis of spirocyclic isoxazoline-3-carboxylates has been described. acs.org This process involves the reaction of 2-chloro-2-(hydroxyimino)acetate (which serves as a nitrile oxide precursor) with various carbocyclic and heterocyclic alkenes that feature exocyclic C=C double bonds. This approach leads directly to the formation of spirocyclic isoxazolines. acs.org
A specific and illustrative example is the synthesis of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, a cyclopropane spiro-fused with an isoxazol-5-one. mdpi.com This synthesis starts from 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one and utilizes diazomethane in a double methylene transfer reaction. mdpi.com This reaction effectively creates the spiro-fused cyclopropane ring onto the isoxazolone core. While this specific method uses a diazo compound for cyclopropanation rather than a nitrile oxide cycloaddition, it provides an effective route to a spiro-fused isoxazolone system. The resulting product was isolated as a single diastereomer and its structure was confirmed by X-ray diffraction. mdpi.com
Another general approach involves the reaction of mono-substituted hydrazines or hydrazides to first form a pyrazolidine (B1218672) ring, which can then undergo a 1,3-dipolar cycloaddition with a nitrile oxide to generate spiro-fused pyrazolidoylisoxazolines. These modular synthetic routes allow for the creation of diverse molecular architectures built around the spiro-isoxazoline framework.
Mechanistic Investigations of Spiro 2.4 Hept 1 Ene Reactivity
Strain-Induced Reactivity in Spiro[2.4]hept-1-ene Systems
The defining feature of the spiro[2.4]heptane framework is the substantial ring strain inherent to the fused cyclopropane (B1198618) ring. vulcanchem.com This strain is a driving force for a variety of chemical transformations, as the molecule seeks to relieve this energetic instability. The reactivity is further modulated by the introduction of unsaturation, as seen in spiro[2.4]hepta-1,4,6-triene, where the high strain energy of the cyclopropene (B1174273) ring facilitates low-temperature rearrangements. acs.org
Computational studies, such as those employing the MM2ERW force field, have been used to quantify the contribution of resonance energy, which, along with the inherent strain of approximately 25 kcal/mol from the cyclopropane unit, enhances the reactivity of these systems. The relief of this ring strain is a key factor in reactions like the ring-opening of spiro[2.n]alk-2-yl radicals. psu.edu The unique bonding situation at the spiro carbon, governed by ring strain effects, makes these compounds interesting subjects for studying spin-spin coupling mechanisms. researchgate.net
A practical application of this strain-induced reactivity is the synthesis of other strained ring systems. For instance, the thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C leads to the formation of bicyclo[3.2.0]hepta-1,3,6-triene. nih.govfigshare.com This rearrangement highlights how the release of strain in the starting material can drive the formation of a different, albeit still strained, bicyclic product.
Cycloaddition Reactions of this compound and its Analogues
The strained double bonds in this compound and its analogues make them excellent substrates for various cycloaddition reactions. These reactions provide powerful methods for the construction of complex polycyclic and heterocyclic frameworks.
Spiro[2.4]hepta-4,6-diene, a close analogue of this compound, readily participates in Diels-Alder reactions. nih.gov These [4+2] cycloadditions are a cornerstone of organic synthesis, allowing for the formation of six-membered rings with high stereocontrol. numberanalytics.com The Diels-Alder reaction can be used to construct a variety of complex ring systems, including bridged, fused, and spirocyclic structures. numberanalytics.com
Intermolecular Diels-Alder Reactions: In intermolecular reactions, the spirodiene reacts with an external dienophile. For example, the reaction of spiro[2.4]hepta-4,6-diene with dienophiles like maleic anhydride (B1165640) provides access to spiro tricyclic polyoxygenated compounds. researchgate.net The reactivity in these cycloadditions is influenced by both steric and electronic effects of substituents on the spiro system.
Intramolecular Diels-Alder (IMDA) Reactions: The IMDA reaction of tethered spiro[2.4]heptadiene systems is a particularly elegant strategy for synthesizing complex polycyclic molecules. wikipedia.org In this approach, the diene and dienophile are part of the same molecule, leading to the formation of fused or bridged ring systems. A key advantage of using the spiro[2.4]heptadiene core is that the cyclopropane ring effectively blocks the common 1,5-sigmatropic rearrangement that can plague cyclopentadiene (B3395910) systems, thus allowing the desired cycloaddition to occur. nih.govmun.ca This strategy has been successfully employed in the total synthesis of sesquiterpenes like (+)-longifolene and (±)-sinularene. nih.govmun.caingentaconnect.com The presence of a sidechain oxygen substituent has been found to be crucial for the cyclization of certain methyl spiro[2.4]hepta-4,6-dien-1-yl esters. cdnsciencepub.com
Table 1: Examples of Intramolecular Diels-Alder Reactions with Spiro[2.4]heptadiene Derivatives
| Reactant | Conditions | Product | Significance |
|---|---|---|---|
| Methyl spiro[2.4]hepta-4,6-dien-1-yl-2-pentenoate derivatives | Thermal | Tetracyclo[5.4.01.7.04.6.06.10]undecenes | Intermediate for sesquiterpene synthesis. ingentaconnect.comcdnsciencepub.com |
| Substituted spiro[2.4]hepta-4,6-diene with tethered dienophile | Thermal (microwave) | Tetracyclic adduct for (+)-longifolene synthesis | Demonstrates the use of the cyclopropane as a blocking group. mun.ca |
Photoinduced tetrazole-alkene cycloaddition, often termed "photoclick chemistry," is a powerful bioorthogonal reaction. nih.gov Upon photoirradiation, tetrazoles extrude nitrogen gas to form highly reactive nitrile imines. nih.gov These nitrile imines are exceptional 1,3-dipoles that can be trapped by strained alkenes, such as spiroalkenes, in a [3+2] cycloaddition to form fluorescent pyrazoline adducts. numberanalytics.comnih.govorganic-chemistry.orgslideshare.net
This compound analogues, particularly hydrophilic azaspiroalkenes like azathis compound, have been shown to be highly reactive dipolarophiles in this reaction. rsc.orgnih.govresearchgate.net The strain in the spiroalkene ring system contributes to the rapid reaction kinetics. For instance, azathis compound exhibits very fast reaction rates, with second-order rate constants (k₂) approaching 3.32 × 10⁴ M⁻¹s⁻¹. rsc.orgresearchgate.net This high reactivity, combined with the ability to introduce these reporters into biomolecules, makes them valuable tools for chemical biology. rsc.orgnih.gov
Table 2: Kinetic Data for Photoinduced Tetrazole-Alkene Cycloaddition
| Spiroalkene | Tetrazole | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|
| Azathis compound | Tet-1 | 3.32 x 104 | rsc.org |
| Azaspiro[2.3]hex-1-ene | Tet-1 | >104 | rsc.org |
| Spiro[2.3]hex-1-ene (Sph) | - | Approaching 104 | rsc.org |
4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a highly reactive dienophile and dipolarophile that readily reacts with strained alkenes. The reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with PTAD is particularly interesting as it proceeds via a novel rearrangement to yield a complex heterocyclic product. researchgate.netyok.gov.tr This transformation underscores the intricate reaction pathways that can be accessed from these strained spirocyclic systems. The structure of the rearranged product was confirmed through spectroscopic methods. researchgate.net
The hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. numberanalytics.com This reaction is a powerful tool for the synthesis of heterocyclic compounds. The HDA reaction can provide a convergent and stereoselective route to spiroketal systems, which are common structural motifs in many natural products. rsc.orgresearchgate.netnih.gov The reaction typically involves the [4+2] cycloaddition of an α-methylene pyran or furan (B31954) with a dienophile, yielding the kinetic spiroketal product. rsc.org While specific examples involving this compound itself in HDA reactions are less common in the provided context, the general principles highlight the potential for forming spiro-heterocyclic systems from appropriate spirocyclic precursors. pnrjournal.com
Reactions with Dipolarophiles (e.g., Phenyltriazolinedione)
Rearrangement Reactions
The inherent strain in spiro[2.4]heptane systems makes them prone to various rearrangement reactions, often triggered by heat or chemical reagents. A prominent example is the thermal rearrangement of spiro[2.4]hepta-1,4,6-triene. At 50°C, this compound undergoes a researchgate.netCurrent time information in Le Flore County, US.-sigmatropic rearrangement to form bicyclo[3.2.0]hepta-1,3,6-triene. acs.org This highly reactive intermediate then rapidly dimerizes. acs.orgnih.govfigshare.com Ab initio calculations have shown that spiro[2.4]hepta-1,4,6-triene and bicyclo[3.2.0]hepta-1,3,6-triene have comparable energies, suggesting a facile interconversion. acs.orgnih.gov
Other rearrangement pathways have also been observed. For instance, the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with PTAD involves a significant rearrangement of the initial adduct. researchgate.net Similarly, bromination of a Diels-Alder adduct derived from a spiro[2.4]hepta-4,6-diene derivative also leads to rearranged products. yok.gov.tr These rearrangements highlight the complex and often non-intuitive reactivity of these strained spirocyclic compounds.
Thermal Sigmatropic Rearrangements
The high strain energy inherent in the cyclopropene ring of spiro[2.4]hepta-1,4,6-triene and its derivatives makes them susceptible to low-temperature rearrangements. acs.org A key thermal reaction is the acs.orgresearchgate.net-sigmatropic rearrangement. acs.orglibretexts.org In this process, a cyclopropenyl carbon from the three-membered ring migrates to an adjacent carbon of the cyclopentadienyl (B1206354) ring. acs.org
For instance, the thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C leads to the formation of bicyclo[3.2.0]hepta-1,3,6-triene. acs.orgnih.gov This rearrangement is a unimolecular reaction. acs.org The experimental first-order rate constant for the thermolysis of spiro[2.4]hepta-1,4,6-triene is described by the equation k = 10¹²· exp(−24 700/RT). acs.org The calculated activation energy for this process is approximately 30 kcal/mol. acs.org
The resulting bicyclo[3.2.0]hepta-1,3,6-triene is a reactive intermediate that subsequently dimerizes, typically forming cyclobutane (B1203170) structures. acs.orgnih.gov Alkylated derivatives, such as 1,2-dimethyl and 1-propyl derivatives of spiro[2.4]hepta-1,4,6-triene, also undergo this rearrangement at 50°C, but at an accelerated rate, each yielding a pair of cyclobutane dimers. acs.orgnih.gov
Computational studies have indicated that the energies of spiro[2.4]hepta-1,4,6-triene and bicyclo[3.2.0]hepta-1,3,6-triene are comparable, suggesting that the driving force for the reaction is the irreversible dimerization of the bicyclic intermediate. acs.orgnih.gov
| Reactant | Temperature (°C) | Product | Key Observations |
| Spiro[2.4]hepta-1,4,6-triene | 50 | Bicyclo[3.2.0]hepta-1,3,6-triene (dimerizes) | Unimolecular reaction, followed by dimerization. acs.orgnih.gov |
| 1,2-Dimethylspiro[2.4]hepta-1,4,6-triene | 50 | Dimerized bicyclo[3.2.0]hepta-1,3,6-triene derivatives | Faster rearrangement rate compared to the parent compound. acs.orgnih.gov |
| 1-Propylspiro[2.4]hepta-1,4,6-triene | 50 | Dimerized bicyclo[3.2.0]hepta-1,3,6-triene derivatives | Faster rearrangement rate compared to the parent compound. acs.orgnih.gov |
Skeletal Rearrangements in Cycloaddition Products
The Diels-Alder adducts of spiro[2.4]heptadiene derivatives can undergo unique thermal rearrangements. oup.com For example, the adduct of 1,1-dicyclopropylspiro[2.4]hepta-4,6-diene with tetracyanoethylene (B109619) (TCNE) isomerizes upon heating at 50-80°C. oup.com This process is proposed to occur via a retro-Diels-Alder reaction, followed by a re-attack of TCNE at the β-position of the diene, leading to an extensive isomerization that includes a Cope rearrangement to yield an imine derivative. oup.com
Furthermore, the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) results in a novel rearranged product. researchgate.net The structure of this product was determined to be 4-phenyl-1-[(3aR(S),6S(R))-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione through spectroscopic methods. researchgate.net
Alder-Ene Cycloisomerization of Cyclopropenes to Spiro[2.4]heptanes
A one-pot alkenylation followed by a stereoselective Alder-ene cycloisomerization of cyclopropenes provides a synthetic route to (aza)spiro[2.4]heptanes and spiro[2.5]octanes in high yields. researchgate.netacs.orgnih.gov This thermal process involves cyclopropenes that bear an alkene moiety. rsc.org The reaction proceeds with excellent trans diastereoselectivity, particularly when the cyclopropene is monosubstituted at the C3 position. researchgate.netacs.orgnih.gov
Computational studies suggest that this thermal cycloisomerization occurs through specific transition states. rsc.org The reaction can also be extended to synthesize spiro[2.5]octanes. acs.orgnih.gov When an α,β-unsaturatedcarbonyl-containing bromide is utilized, an alternative cyclization pathway is observed, leading to the formation of cyclopenta[c]cyclopropa[b]pyrans. researchgate.netacs.org
| Cyclopropene Substrate | Reaction Type | Product | Diastereoselectivity |
| C3-monosubstituted cyclopropene with alkene moiety | Alder-Ene Cycloisomerization | (Aza)spiro[2.4]heptane | High trans diastereoselectivity researchgate.netacs.orgnih.gov |
| Cyclopropene with α,β-unsaturatedcarbonyl bromide | Alternative Cyclization | Cyclopenta[c]cyclopropa[b]pyran | Not specified researchgate.netacs.org |
Ring-Opening Reactions
Palladium catalysts are effective in mediating the ring-opening of spirotricyclic olefins derived from spiro[2.4]hepta-4,6-diene. mdpi.comresearchgate.net This methodology allows for the synthesis of functionalized spiro[2.4]heptenes. researchgate.netresearchgate.net The reaction proceeds through the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile. mdpi.comniist.res.in For example, the reaction of a spirotricyclic olefin with a 4-halo-1,3-dicarbonyl compound in the presence of a palladium catalyst yields 3(2H)-furanone-substituted spiro[2.4]hept-5-enes. mdpi.comniist.res.in The choice of solvent can significantly impact the reaction yield, with THF being more effective than DCE in certain cases. mdpi.com
Molybdenum complexes also mediate the ring-opening of spiro[2.4]hepta-4,6-diene. unl.pt The reaction of cationic molybdenum indenyl complexes with spiro[2.4]hepta-4,6-diene can lead to ring-opened products. unl.pt The substitution pattern on the indenyl ligand influences the selectivity of the reaction, with some substituted complexes yielding single diastereoisomers while others produce mixtures. unl.pt
The iron tricarbonyl complex of spiro[2.4]hepta-4,6-diene undergoes a self-conversion to a tethered acyl complex upon refluxing. acs.org The reaction of this iron complex with electrophiles like Lewis or protic acids results in the opening of the three-membered ring. acs.org
The ring-opening of donor-acceptor cyclopropanes can be initiated by nucleophilic attack. acs.orgresearchgate.net For instance, cyclopropanes spiro-activated with oxindole (B195798) fragments can be transformed into spiro[pyrrolidone-3,3′-oxindoles] upon treatment with potassium cyanate (B1221674) under microwave irradiation. acs.orgresearchgate.net
The reactivity of epoxy-fulvenes, which can be intermediates in the synthesis of spiro[2.4]hepta-4,6-dienes, has been studied with various nucleophiles. cdnsciencepub.com Nucleophilic addition to the exocyclic double bond of the fulvene (B1219640), followed by intramolecular cyclization of the resulting substituted cyclopentadiene anion, provides a route to spiro[2.4]hepta-4,6-diene synthons. cdnsciencepub.com
Theoretical and Computational Studies of Spiro 2.4 Hept 1 Ene
Quantum Chemical Calculations of Structure and Energy
Quantum chemical calculations are fundamental to understanding the intrinsic properties of spiro[2.4]hept-1-ene at the molecular level.
Ab initio and Density Functional Theory (DFT) are two of the most prevalent computational methods used to study molecular systems. DFT methods, such as M06-2X and B3LYP, have been employed to explore the Diels-Alder reactions of spirocyclic systems. nih.gov For instance, calculations using the M06-2X functional have been shown to accurately reproduce the energetics of cycloadditions. nih.gov Geometry optimizations are often carried out with basis sets like 6-31G(d), followed by single-point energy calculations with larger basis sets such as 6-311++G(d,p) to obtain more accurate energetic data. nih.gov
In a study on the Rh-catalyzed [4+1] reaction of cyclopropyl-capped dienes, DFT calculations were performed using the Gaussian 09 program with the BMK functional and the def2-TZVP basis set for geometry optimizations. pku.edu.cn These calculations were crucial in elucidating the reaction mechanism, revealing that the process begins with diene oxidative cyclization, followed by CO coordination, CO insertion, and a rate-determining reductive elimination step. pku.edu.cn
Furthermore, computational studies have been used to analyze reaction mechanisms in various contexts. For example, DFT calculations helped to understand the polar, single-step mechanism of hetero-Diels-Alder reactions involving cyanofunctionalized conjugated nitroalkenes. mdpi.com Such analyses can identify stationary points, including pre-reaction molecular complexes and transition states, and calculate their relative enthalpies and Gibbs free energies. mdpi.com
Table 1: Computational Methods and Applications in this compound Studies
| Computational Method | Basis Set(s) | Application | Reference |
| DFT (M06-2X) | 6-31G(d), 6-311++G(d,p) | Diels-Alder reaction energetics | nih.gov |
| DFT (BMK) | def2-TZVP | Rh-catalyzed [4+1] cycloaddition mechanism | pku.edu.cn |
| DFT (B3LYP) | 6-31G | Thermolysis of spiro-1,2-oxaphosphetanes | csic.es |
| DFT (M06-L) | 6-31G | Thermolysis of spiro-1,2-oxaphosphetanes | csic.es |
The presence of the cyclopropane (B1198618) ring in this compound introduces significant ring strain, a key factor influencing its reactivity. The strain energy of a hydrocarbon can be defined as the difference between its experimental enthalpy of formation and an estimated value for a strain-free analogue. swarthmore.edu Computational methods provide a direct route to calculate these strain energies.
The strain in cyclopropyl-capped dienes, such as this compound derivatives, plays a crucial role in their chemical behavior. nih.gov For example, in Rh-catalyzed [4+1] cycloadditions, the release of this angular strain during the oxidative cyclization step is a thermodynamic and kinetic driving force for the reaction. pku.edu.cnnih.gov This strain release facilitates the entire catalytic cycle, a feature absent in less strained, common dienes. nih.gov
Computational studies have quantified the ring strain energy in related spiranes. For instance, a series of reactive grafting spiranes were synthesized with calculated ring strain energies reaching up to 290 kJ mol⁻¹. mdpi.com This high strain energy is a direct consequence of the spirocyclic structure and significantly enhances reactivity.
The three-dimensional structure of this compound and its derivatives is critical to its properties. The spiro center connects a cyclopentane (B165970) and a cyclopropane ring. The molecular geometry of related spirocyclic systems has been determined using X-ray diffraction and supplemented with DFT calculations. cambridge.org
Strain Energy Analysis of the Spirocyclic System
Computational Investigations of Reaction Mechanisms and Dynamics
Computational chemistry is invaluable for mapping the intricate details of chemical reactions involving this compound.
A key application of computational chemistry is the characterization of transition states and the mapping of entire reaction pathways. For the Rh-catalyzed [4+1] reaction of cyclopropyl-capped dienes, DFT calculations identified the transition states for each elementary step, confirming that reductive elimination is the rate-determining step. pku.edu.cn
In the context of Diels-Alder reactions, computational analysis of the potential energy surfaces for different reaction pathways can explain experimental observations and provide mechanistic insights. researchgate.net For example, in the reaction of nitrostyrene (B7858105) with spiro[2.4]hepta-4,6-diene, calculations predicted the favored reaction pathway. beilstein-journals.orgchemrxiv.org Similarly, studies on the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes showed a wikipedia.org-sigmatropic rearrangement to a bicyclo[3.2.0]hepta-1,3,6-triene intermediate, with ab initio calculations helping to exclude other potential intermediates. acs.org
Table 2: Calculated Activation and Reaction Energies for a Diels-Alder Reaction
| Parameter | Value (kJ/mol) | Computational Level |
| Free Energy of Activation (endo) | 121.26 | M062X/6-311+G(d,p) |
| Free Energy of Activation (exo) | 121.75 | M062X/6-311+G(d,p) |
| Reaction Free Energy (endo) | -42.07 | M062X/6-311+G(d,p) |
| Reaction Free Energy (exo) | -39.66 | M062X/6-311+G(d,p) |
| Data for the reaction of nitrostyrene 1h with cyclopentadiene (B3395910), a related cyclic diene system. beilstein-journals.org |
Both steric and electronic effects govern the reactivity of this compound. The spirocyclic structure itself imposes significant steric constraints. In reactions with substituted indenyl molybdenum(II) compounds, steric effects were found to control the conformation of the products, leading to a high degree of diastereoselectivity. unl.pt
Electronic effects are also paramount. In Lewis acid-catalyzed ene reactions, a significant positive charge develops at the central carbon of the ene, making alkenes with more substituted vinylic carbons more reactive. wikipedia.org For this compound derivatives, the interplay between the strain of the cyclopropane ring and the electronics of the π-system dictates reactivity. For instance, an oxygen substituent in the sidechain of spiro[2.4]hepta-4,6-dien-1-yl esters was found to be essential for intramolecular Diels-Alder cyclization, likely due to a subtle stereoelectronic effect that lowers the activation barrier. cdnsciencepub.com Theoretical investigations have also been applied to understand the conversion of related cyclic compounds and the influence of catalysts. univ-amu.fr
Prediction of Reactivity and Selectivity in Cycloadditions
Theoretical and computational studies, primarily using Density Functional Theory (DFT), have become indispensable tools for predicting the reactivity and selectivity of strained molecules like this compound in cycloaddition reactions. numberanalytics.commdpi.comunimib.it The high ring strain of the cyclopropene (B1174273) moiety makes it a potent dienophile or dipolarophile in various cycloaddition reactions. Computational models allow for the detailed exploration of reaction mechanisms, transition states, and the electronic and steric factors that govern the reaction's outcome.
Research on related spirocyclic systems provides significant insight into the expected reactivity of this compound. For instance, DFT calculations on the Diels-Alder reactions of spiro-fused cyclopentadienes have shown that the size of the spiro-fused ring significantly influences the activation energy. nih.gov In a computational survey of the Diels-Alder reaction between various spiro-fused cyclopentadienes and ethylene, spiro[2.4]hepta-4,6-diene (a constitutional isomer of this compound) was studied. nih.gov The distortion/interaction model, also known as the activation strain model, is often employed to rationalize reactivity trends. This model separates the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the deformed reactants. nih.gov
For spiro[2.4]hepta-4,6-diene reacting with ethylene, the diene distortion energy was found to be the lowest among a series of spirocyclic dienes, a consequence of the small, strained three-membered ring. nih.gov However, this did not translate to the lowest activation energy due to a weaker interaction energy compared to other spirocyclic dienes. nih.gov While this study focused on the diene part of a related isomer, the principles are applicable. For this compound acting as the dienophile (or 2π component), the strain of the cyclopropene ring is expected to lead to high reactivity, driven by the release of this strain in the transition state and product.
The table below shows calculated energetic data for the Diels-Alder reaction of related spirocyclic dienes with ethylene, illustrating the impact of the spiro-ring size on reactivity. nih.gov
| Diene | Diene Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) | Gibbs Activation Energy (ΔG‡) (kcal/mol) |
| Spiro[4.7]dodec-1,3-diene | 19.8 | -5.5 | 35.1 |
| Spiro[4.5]deca-1,3-diene | 18.0 | -5.8 | 33.0 |
| Spiro[4.4]nona-1,3-diene | 16.0 | -6.0 | 30.8 |
| Spiro[2.4]hepta-4,6-diene | 14.2 | -1.7 | 33.3 |
| Cyclopentadiene (Cp) | 16.3 | -5.8 | 30.3 |
| Data derived from DFT calculations (M06-2X/6-311++G(d,p)//6-31G(d)) in the gas phase. nih.gov |
Furthermore, studies on donor-acceptor (D-A) cyclopropanes, which undergo Lewis acid-catalyzed (3+2) cycloadditions, highlight the importance of electronic factors. nih.govresearchgate.net The polarization of the cyclopropane bonds, activated by electron-donating and accepting groups, facilitates ring-opening and subsequent annulation. nih.govresearchgate.net In the case of the unsubstituted this compound, the reactivity in polar cycloadditions would be lower than for D-A cyclopropanes but can be enhanced by appropriate catalysts. Computational studies on such reactions help in predicting regioselectivity by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants. numberanalytics.commdpi.com The reaction course is typically controlled by the interaction between the most electrophilic center of one molecule and the most nucleophilic center of the other. mdpi.com For cycloadditions involving this compound, DFT can predict whether the reaction will proceed via a concerted or stepwise mechanism and can determine the preferred stereochemical outcome (endo/exo selectivity) by comparing the energies of the respective transition states. researchgate.net
Studies on Spiroconjugation and Electronic Interactions
Spiroconjugation describes the through-space interaction between orbitals of two perpendicular ring systems connected by a single spiro atom. acs.orgmetu.edu.tr This electronic interaction, though weaker than traditional π-conjugation, can significantly influence the molecule's electronic structure, stability, and spectroscopic properties. metu.edu.trresearchgate.net Theoretical calculations have been crucial in predicting and quantifying the effects of spiroconjugation in various spirocyclic systems.
For molecules like Spiro[2.4]hept-1,4,6-triene, which features two perpendicular π-systems, theoretical calculations have predicted ground-state stabilization as a result of spiroconjugation. acs.org This interaction involves the overlap of the π-orbitals of the cyclopropene ring and the cyclopentadiene ring. acs.org In this compound, the interaction occurs between the π-system of the cyclopropene double bond and the σ-framework of the saturated cyclopentane ring (π-σ interaction).
Theoretical studies on the simpler model systems, spiropentene and spiropentadiene, using methods like STO-3G and 4-31G, have provided fundamental insights into these interactions. researchgate.netresearchgate.net These calculations revealed structural variations and changes in molecular properties attributable to spiro-interaction. researchgate.net For the related spiro[2.4]hepta-4,6-diene, photoelectron spectroscopy has been used in conjunction with theoretical models to study its electronic structure. The analysis showed that the interaction between the cyclopropane Walsh orbitals and the diene π-orbitals leads to a specific ordering of the molecular orbitals, a hallmark of spiroconjugation. acs.org The ionization energy of spiro[2.4]hepta-4,6-diene (8.14 eV) is notably lower than that of related saturated systems, reflecting enhanced electron delocalization due to these electronic interactions. nist.gov
Computational studies on spiro[2.4]hepta-4,6-diene have also shown significant differences in the bond lengths within the three-membered ring, which is a consequence of conjugation. researchgate.net This effect is captured by ab initio calculations, particularly at the MP2/6-31G(d) level of theory. researchgate.net
The table below presents calculated global reactivity descriptors for spiro[2.4]hepta-4,6-diene and related dienes, which are influenced by their electronic structure. bris.ac.uk While this data is for a different isomer, it provides an example of how computational chemistry is used to quantify electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |
| 1,3-Cyclopentadiene (D1) | -7.535 | -0.024 | 3.756 | 1.908 | 1.950 |
| Spiro[2.4]hepta-4,6-diene (D5) | -7.343 | -0.008 | 3.668 | 1.844 | 2.142 |
| Data derived from DFT calculations at the M06-2X/6-311++G(d,p) level. bris.ac.uk |
These theoretical approaches confirm that the electronic structure of spiro-annulated compounds like this compound is not merely a sum of its constituent rings. The spiro-linkage provides a pathway for electronic communication that modifies the chemical and physical properties of the molecule.
Synthetic Applications and Chemical Transformations of Spiro 2.4 Hept 1 Ene
Building Blocks in the Synthesis of Complex Organic Molecules
Spiro[2.4]hept-1-ene and its analogs serve as versatile starting materials for constructing intricate molecular architectures. Their inherent ring strain and specific functional group arrangements facilitate a range of chemical reactions. For instance, spiro[2.4]hepta-4,6-diene is a key intermediate in the synthesis of various compounds, including analogues of natural icosanoids like thromboxane (B8750289) A2 and prostaglandin (B15479496) D2. researchgate.net The reactivity of the double bonds and the spiro-center allows for controlled modifications and the introduction of diverse functionalities.
The unique structure of these spiro compounds makes them valuable in creating complex organic molecules. ontosight.ai They can undergo reactions such as cycloadditions, ring-opening, and functional group transformations to yield more elaborate structures. smolecule.com For example, the reaction of spiro[2.4]hepta-4,6-diene with lithium amides leads to the formation of (2-aminoethyl)cyclopentadienyllithium species, which can be trapped with iron(II) chloride to produce 1,1'-bis(2-amino)ethyl-substituted ferrocenes, demonstrating a pathway to complex organometallic structures. acs.org
Furthermore, the development of synthetic routes to derivatives like spiro[2.4]heptane-1,1,2,2-tetracarbonitrile highlights their role as intermediates in the synthesis of complex organic compounds with potential applications in materials science and pharmaceutical research. ontosight.ai The reactivity of such compounds is a subject of ongoing research. ontosight.ai
Precursors for Polycyclic Systems and Natural Product Synthesis
The strained ring system of this compound derivatives makes them excellent precursors for the synthesis of various polycyclic systems and natural products. The controlled release of ring strain can drive the formation of new rings and complex stereocenters.
Utility in Sesquiterpene Synthesis
Spiro[2.4]hepta-4,6-diene has proven to be a valuable synthon in the total synthesis of sesquiterpenes. A notable application is in the stereoselective total synthesis of (±)-sinularene and (±)-5-epi-sinularene. cdnsciencepub.com In this synthesis, a substituted methyl spiro[2.4]hepta-4,6-dien-1-yl-2-pentenoate undergoes an intramolecular Diels-Alder reaction. cdnsciencepub.com The cyclopropane (B1198618) ring in the starting material serves as a latent methyl group, which is revealed after selective hydrogenolysis of the resulting tetracyclic intermediate. cdnsciencepub.com This strategy showcases the utility of the spiro[2.4]heptadiene framework in constructing the tricyclic core of sinularene. cdnsciencepub.com
Role in the Synthesis of Tetracyclic and Spiro Tricyclic Compounds
The intramolecular Diels-Alder reaction of spiro[2.4]hepta-4,6-dien-1-yl esters is a key strategy for accessing tetracyclic compounds. cdnsciencepub.com For example, trienes derived from spiro[2.4]hepta-4,6-diene cyclize to form tetracyclo[5.4.0.1.7.04.6.06.10]undecenes, which are useful intermediates for preparing sesquiterpenes. cdnsciencepub.com The presence of a sidechain oxygen substituent is often crucial for the success of this cyclization. cdnsciencepub.com
Furthermore, spiro[2.4]hepta-4,6-diene itself can act as a diene in Diels-Alder reactions to construct spiro-linked polycyclic systems. For instance, its reaction with appropriate dienophiles is a key step in the synthesis of substituted cage [4.4.2]propellanes and D3-trishomocubanes. researchgate.net
Applications in the Synthesis of Modified Nucleosides and Carbocycles
Spiro[2.4]heptane derivatives are utilized in the synthesis of modified carbocyclic nucleosides, which are of interest for their potential therapeutic properties. researchgate.net In these molecules, the furanose oxygen of a natural nucleoside is replaced by a carbon atom, leading to increased stability against enzymatic cleavage. researchgate.netnih.gov For instance, a synthetic route to a spiro-cyclopentyl carbocyclic uridine (B1682114) analog involves the use of a spiro[2.4]heptane framework. researchgate.net The synthesis of these complex molecules often involves multiple steps, including stereoselective reactions to control the configuration of the numerous chiral centers. acs.org
Development of New Synthetic Methodologies and Reagents
The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methods. Research into their reactions has led to a better understanding of cycloaddition reactions, ring-opening mechanisms, and the influence of substituents on reactivity. researchgate.net For example, the study of intramolecular Diels-Alder reactions of methyl spiro[2.4]hepta-4,6-dien-1-yl esters has provided insights into the factors governing these complex cyclizations. cdnsciencepub.com
The development of methods for synthesizing substituted spiro[2.4]hepta-4,6-dienes from fulvene (B1219640) intermediates has expanded the range of accessible spirocyclic building blocks. cdnsciencepub.com These methods often involve the in situ generation of substituted cyclopentadiene (B3395910) anions that undergo intramolecular cyclization. cdnsciencepub.com Furthermore, the synthesis of novel heterospirocyclic compounds, such as N-methyl-N-phenyl-5-thia-1-azaspiro[2.4]hept-1-en-2-amine, demonstrates the use of spirocyclic systems as synthons for complex amino acids. uzh.ch
Generation of Reactive Intermediates for Further Transformations
This compound derivatives can be used to generate reactive intermediates that undergo further transformations to yield complex products. A key example is the generation of a cyclopentadienyl (B1206354) anion from an epoxy-fulvene, which then cyclizes to form a substituted spiro[2.4]hepta-4,6-diene. mun.ca This spirodiene acts as a "blocked" cyclopentadiene, preventing the typical 1,5-sigmatropic rearrangement and serving as a latent methylene (B1212753) group. mun.ca This intermediate can then be used in subsequent reactions, such as intramolecular Diels-Alder cycloadditions, for the synthesis of complex natural products like (+)-longifolene. mun.ca
The reaction of spiro[2.4]hepta-4,6-diene with lithium amides also generates reactive intermediates. The initial nucleophilic attack opens the cyclopropane ring to form a (2-aminoethyl)cyclopentadienyl anion. acs.org This intermediate can be trapped with various electrophiles, providing a route to functionalized cyclopentadienyl compounds and, upon reaction with metal salts, to substituted metallocenes. acs.org
Advanced Spectroscopic and Structural Characterization of Spiro 2.4 Hept 1 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of spiro[2.4]hept-1-ene derivatives. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments are routinely employed to establish connectivity and stereochemistry. mdpi.commdpi.com
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons in the molecule. For instance, in the ¹H NMR spectrum of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, the signals for the cyclopropane (B1198618) ring protons appear at distinct chemical shifts, with one proton showing a doublet of doublets at 2.04 ppm. mdpi.com The ¹³C NMR spectrum confirms the presence of the spiro carbon and other key functionalities. mdpi.com
To resolve complex spin systems and establish detailed structural features, a suite of 2D NMR experiments is indispensable. researchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). It is fundamental for tracing the proton-proton connectivity within the cyclopropane and cyclopentene (B43876) rings of the this compound framework. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity (typically < 5 Å), which is crucial for determining stereochemistry. For example, the absence of NOE cross-peaks between specific protons can rule out certain stereoisomers, while the presence of key correlations can confirm the relative configuration of substituents on the spirocyclic core. mdpi.comacs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more resolved proton spectrum. mdpi.comresearchgate.net
The combined application of these techniques allows for the complete and confident assignment of all ¹H and ¹³C signals and the determination of the relative stereochemistry of the molecule. mdpi.comacs.orgresearchgate.net
Table 1: ¹H and ¹³C NMR Data for (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one in CDCl₃ mdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl-H | 7.55–7.51 (m, 1H), 7.48–7.44 (m, 4H) | 131.3, 129.2, 128.2, 127.0 |
| Benzyl-H | 7.14 (d, J=7.9 Hz, 2H), 7.08 (d, J=7.9 Hz, 2H) | 136.3, 129.5, 126.8 |
| Benzyl-CH₂ | 3.16 (qd, J=14.9, 7.1 Hz, 2H) | 35.4 |
| Cyclopropane-CH | 2.49–2.42 (m, 1H), 2.37–2.34 (m, 1H) | 31.8, 30.8 |
| Cyclopropane-CH₂ | 2.04 (dd, J=8.8, 5.1 Hz, 1H) | 26.2 |
| Benzyl-CH₃ | 2.34 (s, 3H) | 21.0 |
| C=O | - | 177.3 |
| C=N | - | 167.0 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction on single crystals provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry, bond lengths, and bond angles. researchgate.netcambridge.org For complex molecules like this compound derivatives, X-ray analysis is often used to confirm structures proposed by NMR and other spectroscopic methods. mdpi.com The structure of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one was unequivocally confirmed by single-crystal X-ray diffraction, which showed the trans-orientation of the benzyl (B1604629) substituent relative to the phenyl group of the isoxazolone ring. mdpi.com Similarly, the structures of various iron and molybdenum complexes of spiro[2.4]hepta-4,6-diene have been determined by X-ray analysis, providing insight into the coordination and reactivity of the spirocyclic ligand. acs.orgunl.pt
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound derivatives, IR analysis is used to confirm the presence of key structural motifs. The C=C stretching vibration of the cyclopentene ring is a characteristic feature. For example, a methyl spiro[2.4]hepta-4,6-dien-1-yl ester derivative displays a C=C absorption at 1643 cm⁻¹. cdnsciencepub.com A particularly notable feature is the IR absorption of the cyclopropene (B1174273) ring, which is found at a relatively high frequency due to ring strain; spiro[2.4]hepta-1,4,6-triene exhibits a moderately strong band at 1713 cm⁻¹, characteristic of a cyclopropene double bond. rice.edu Other functional groups, such as hydroxyl (O-H, ~3470 cm⁻¹) and carbonyl (C=O, ~1730 cm⁻¹), are also readily identified. cdnsciencepub.com
Table 2: Characteristic IR Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| C=C (Cyclopropene) | ~1713 | Spiro[2.4]hepta-1,4,6-triene | rice.edu |
| C=C (Cyclopentene/diene) | ~1643 | Methyl spiro[2.4]hepta-4,6-dien-1-yl ester | cdnsciencepub.com |
| C=O (Ester) | ~1730 | Methyl spiro[2.4]hepta-4,6-dien-1-yl ester | cdnsciencepub.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.comrsc.org For example, the [M+H]⁺ ion for (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one was found at m/z 292.1330, which corresponds to the calculated value of 292.1332 for the formula C₁₉H₁₈NO₂. mdpi.com
Electron impact (EI) mass spectrometry provides insight into the molecule's stability and structure through analysis of its fragmentation patterns. The mass spectra of various C₈H₁₀ isomers, including methyl-substituted spiro[2.4]hepta-dienes, have been studied. cdnsciencepub.comcdnsciencepub.com It was observed that these spiro compounds often rearrange to common intermediates, such as seven-membered ring structures, before fragmentation, leading to very similar mass spectra for different isomers. cdnsciencepub.com This highlights that fragmentation often proceeds through common intermediates, and analysis requires careful comparison with related compounds. cdnsciencepub.com
Table 3: High-Resolution Mass Spectrometry Data for a this compound Derivative
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one | [M+H]⁺ | 292.1332 | 292.1330 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. For this compound derivatives containing conjugated dienes or other chromophores, UV-Vis spectra are quite informative. The parent spiro[2.4]hepta-1,4,6-triene shows a maximum absorption (λ_max) at 254 nm in methanol. rice.edu A methyl spiro[2.4]hepta-4,6-dien-1-yl ester derivative exhibits multiple absorption bands, with λ_max values at 198 nm, 224 nm, and a shoulder at 258 nm, reflecting the complex conjugated system. cdnsciencepub.com These electronic transitions are sensitive to the extent of conjugation and the presence of substituents on the spirocyclic framework.
Table 4: UV-Vis Absorption Data for this compound Derivatives
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| Spiro[2.4]hepta-1,4,6-triene | 254 | Methanol | rice.edu |
Microwave Spectroscopy for Rotational Structure and Electron Distribution
Microwave spectroscopy is a high-resolution gas-phase technique that provides extremely precise information about the rotational constants of a molecule, from which a detailed molecular structure, including bond lengths and angles, can be derived. While data for this compound itself is scarce, a comprehensive study on the closely related spiro[2.4]hepta-4,6-diene has been performed. researchgate.net By analyzing the microwave spectra of the normal and seven different isotopically substituted species, a complete substitution structure (rs) was determined. researchgate.net This analysis revealed significant electronic interaction, or conjugation, between the cyclopropyl (B3062369) ring and the cyclopentadiene (B3395910) ring, with evidence for π-electron donation from the three-membered ring to the five-membered ring. researchgate.net This technique provides fundamental data on the ground-state geometry and electronic nature of the spirocyclic system.
Table 5: Selected Bond Lengths of Spiro[2.4]hepta-4,6-diene from Microwave Spectroscopy researchgate.net
| Bond | Bond Length (Å) |
|---|---|
| C1-C2 | 1.494 ± 0.003 |
| C1-C3 | 1.546 ± 0.003 |
| C3-C4 | 1.462 ± 0.003 |
| C4-C5 | 1.361 ± 0.004 |
Future Research Directions in Spiro 2.4 Hept 1 Ene Chemistry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The creation of spiro[2.4]hept-1-ene and its derivatives has traditionally relied on methods like the Simmons-Smith reaction. However, future research is geared towards more advanced and efficient strategies. A significant area of focus will be the development of transition-metal-catalyzed reactions, such as intramolecular cyclopropanation, to construct the spirocyclic core with high precision. An ongoing challenge is the synthesis of specific versions of these molecules, particularly those that are chiral. The development of enantioselective methods, which produce one specific mirror-image form of a molecule, is a key goal for applications in pharmaceuticals and other specialized areas. whiterose.ac.uk
Recent progress has been made in the non-catalyzed hetero-Diels-Alder reactions involving methylenecyclopentane, a precursor to the this compound system, which proceed with complete regiocontrol. mdpi.com This highlights a move towards reactions that are both highly selective and occur under milder, non-catalytic conditions. mdpi.com The cyclomethylenation of fulvenes also remains a promising route to access a wider variety of substituted spiro[2.4]heptadienes. researchgate.net
Table 1: Comparison of Synthetic Approaches for Spirocyclic Systems
| Method | Description | Advantages | Challenges |
| Simmons-Smith Reaction | Cyclopropanation of an alkene using a carbenoid. | Well-established, reliable for simple systems. | Stoichiometric reagents, limited functional group tolerance. |
| Transition-Metal Catalysis | Intramolecular reactions catalyzed by metals like rhodium or copper. | High efficiency, potential for high selectivity. | Catalyst cost and sensitivity, optimization required. |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring. | High regioselectivity, can be non-catalyzed. mdpi.com | Limited to specific diene/dienophile combinations. |
| Fulvene (B1219640) Cyclomethylenation | Reaction of fulvenes to create the cyclopropane (B1198618) ring. | Access to gem-disubstituted and polysubstituted derivatives. researchgate.net | Availability of substituted fulvene precursors. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Dynamic Simulations
A thorough understanding of how this compound reacts is essential for controlling its chemical behavior. Its strained structure leads to unique and often complex reaction pathways. acs.org Future research will increasingly use advanced techniques to study these reactions in real-time. Ultrafast laser spectroscopy, for instance, can capture the fleeting existence of reaction intermediates, providing direct evidence for proposed mechanisms. researchgate.netrug.nl
These experimental methods are powerfully complemented by computational chemistry. Dynamic simulations, which model the movement of atoms during a reaction, can map out the energy landscapes and reveal the preferred reaction pathways. uni-muenchen.de This combination of experimental and theoretical approaches is crucial for understanding the photochemistry and thermal rearrangements of these strained molecules. acs.org For example, DFT calculations have been used to show that a [3+2]-annulation reaction pathway is strongly favored over a [3+3]-process in the formation of related oxathis compound derivatives. researchgate.net
Design and Synthesis of New this compound Analogues with Tunable Reactivity
Altering the basic this compound structure by adding different chemical groups can fine-tune its reactivity. Future work will concentrate on the rational design of new analogues with specific electronic and steric properties. For instance, adding electron-withdrawing groups can make the molecule more susceptible to certain types of reactions, while bulky groups can direct reactions to a specific site on the molecule.
The synthesis of analogues with functional "handles," such as hydroxyl or amino groups, is also a priority. These handles allow the spirocyclic core to be easily attached to other molecules, opening up possibilities in drug development and materials science. The development of efficient synthetic methods to create these tailored analogues is a key area of ongoing research. researchgate.net
Broadening Applications in Complex Molecule Synthesis and Materials Science
This compound and its relatives have been used to build complex molecules like pharmaceuticals and insecticides. researchgate.net Their unique three-dimensional shape is valuable in creating new drugs and biological probes. walshmedicalmedia.com Future applications will likely expand into the synthesis of a wider array of complex natural products and other challenging molecular targets. ontosight.ai
In materials science, the high strain of the this compound ring system makes it an interesting candidate for creating novel polymers and materials. ontosight.ai Ring-opening metathesis polymerization (ROMP) of these monomers could lead to polymers with unique properties. There is also potential for their use in developing materials that respond to mechanical force or in the design of molecular-scale switches.
Integration of Computational Design with Experimental Synthesis for Targeted Research
The combination of computational modeling and hands-on experimental work is becoming increasingly vital in chemical research. nih.govmdpi.com For this compound, computational methods like Density Functional Theory (DFT) can predict the outcomes of reactions, help design new catalysts, and explain unexpected results. mdpi.com
This integrated approach allows researchers to screen large numbers of virtual molecules for desired properties before committing to laboratory synthesis, saving time and resources. preprints.org This cycle of computational design, experimental testing, and refinement will be crucial for guiding future research and unlocking the full potential of this compound in a more targeted and efficient way. nih.govmdpi.com
Q & A
Q. How should spectral data for this compound derivatives be presented to meet journal requirements?
Q. What constitutes a rigorous abstract for a this compound research paper?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
